molecular formula C11H13NO4S B2527326 (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID CAS No. 926260-38-0

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID

Cat. No.: B2527326
CAS No.: 926260-38-0
M. Wt: 255.29
InChI Key: BOVKAMOMPROOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid is a substituted propenoic acid derivative characterized by a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the para position of the phenyl ring.

  • Core structure: The (2E)-prop-2-enoic acid backbone ensures planarity and conjugation, influencing electronic properties and reactivity.
  • Substituent effects: The dimethylsulfamoyl group is electron-withdrawing, which may enhance metabolic stability and modulate solubility compared to simpler derivatives .
  • Hypothetical molecular formula: Likely C₁₁H₁₃NO₄S (inferred from analogs like and ).

Properties

IUPAC Name

(E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-12(2)17(15,16)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVKAMOMPROOMA-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID typically involves the following steps:

    Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with sulfuryl chloride to form dimethylsulfamoyl chloride.

    Attachment to the Phenyl Ring: The dimethylsulfamoyl chloride is then reacted with a phenyl compound under basic conditions to attach the dimethylsulfamoyl group to the phenyl ring.

    Formation of the Prop-2-enoic Acid Moiety: The final step involves the reaction of the dimethylsulfamoyl-phenyl compound with acrylic acid under acidic conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol or amine derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(DIMETHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it may affect signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) logP (Predicted) Key Applications Reference
This compound (Target) C₁₁H₁₃NO₄S* ~255.3* -SO₂N(CH₃)₂ ~0.5–1.2* Pharmaceutical intermediates
(E)-3-[4-[(4-Sulfamoylphenyl)methylsulfamoyl]phenyl]prop-2-enoic acid C₁₆H₁₆N₂O₆S₂ 396.4 -SO₂NH₂ and -SO₂N(H)CH₂Ph 0.9 Biochemical research
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid C₁₆H₁₂F₃NO₄S 371.04 -SO₂NH(3-CF₃Ph) 2.5–3.0* Drug discovery (lipophilic targets)
(2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid C₁₀H₁₀O₄ 194.18 -OH, -OCH₃ ~1.2 Natural product analogs
4-Nitrocinnamic acid C₉H₇NO₄ 193.16 -NO₂ 1.8 Synthesis intermediates
p-Coumaric acid sulfate C₉H₈O₆S 244.22 -OSO₃H -1.2 Biomarker studies

*Estimated based on analogs.

Key Observations:
  • Solubility : The dimethylsulfamoyl group in the target compound likely improves water solubility compared to nitro () or trifluoromethyl () derivatives due to its polar nature .
  • Lipophilicity : The logP of the target compound is predicted to be lower than nitro or trifluoromethyl analogs, aligning with the hydrophilic sulfamoyl group .

Biological Activity

(2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid, also known by its CAS number 1588504-14-6, is a compound characterized by its unique chemical structure and potential biological activities. This article delves into its biological activity, chemical properties, and relevant research findings.

PropertyValue
Molecular FormulaC₁₁H₁₃N₁O₄S
Molar Mass255.29 g/mol
Density1.339 g/cm³
Boiling Point435.9 °C
pKa-95.54

This compound features a dimethylsulfamoyl group attached to a phenyl ring, which contributes to its biological activity.

The biological activity of this compound has been linked to its interaction with various biological targets, particularly in cancer research. Its structural similarity to other known inhibitors suggests that it may function as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular processes such as apoptosis and cell cycle progression.

In Vitro Studies

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For example, a related compound showed potent inhibitory effects on human class I HDAC isoforms and induced apoptosis in myelodysplastic syndrome cell lines . This suggests that this compound may have similar effects.

In Vivo Studies

In vivo studies involving xenograft models have indicated that compounds with similar structures can effectively reduce tumor growth and enhance the efficacy of existing cancer therapies. These findings highlight the potential of this compound as a candidate for further investigation in cancer treatment .

Case Study 1: Antitumor Efficacy

A study investigated the effects of a series of benzamide derivatives, including those structurally related to this compound. The results showed that these compounds significantly increased the intracellular levels of acetylated histones and induced G1 cell cycle arrest in cancer cells, indicating their potential as therapeutic agents .

Case Study 2: Pharmacokinetics

In pharmacokinetic studies, related compounds demonstrated favorable absorption and distribution profiles in animal models, suggesting that this compound could exhibit similar properties. The low inhibition on the hERG channel also indicates a potentially safe profile for cardiovascular health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-[4-(dimethylsulfamoyl)phenyl]prop-2-enoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-(dimethylsulfamoyl)benzaldehyde and malonic acid derivatives. Key parameters include:

  • Temperature : 80–100°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance electrophilicity of the aldehyde group.
  • Catalyst : Piperidine or ammonium acetate accelerates enolate formation .
  • Purity Control : Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity .

Q. How can the structural conformation and electronic properties of this compound be characterized?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the (E)-configuration and hydrogen-bonding patterns using SHELXL for refinement .
  • Spectroscopy :
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., dimethylsulfamoyl group at C4: δ ~2.9 ppm for CH3_3) .
  • IR : Stretching vibrations at ~1680 cm1^{-1} (C=O) and ~1300 cm1^{-1} (S=O) .
  • Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and electrostatic potential maps to assess reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against COX-2 or kinases using fluorometric assays (e.g., ADP-Glo™ Kinase Assay).
  • Cytotoxicity : MTT assay in cancer cell lines (IC50_{50} determination) with structure-activity comparisons to analogs (e.g., cinnamic acid derivatives) .
  • Binding Studies : Surface plasmon resonance (SPR) to quantify interactions with protein targets like sulfotransferases .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., pH, solvent DMSO% variations) that may alter solubility or protein binding.
  • Structural Analog Testing : Synthesize derivatives (e.g., replacing dimethylsulfamoyl with trifluoromethylsulfonyl) to isolate electronic effects .
  • Dose-Response Validation : Replicate studies using standardized protocols (e.g., NIH’s Assay Guidance Manual) to minimize batch-to-batch variability .

Q. What strategies are effective for studying the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., GROMACS software) to predict binding stability and residue interactions .
  • Metabolomics : LC-MS/MS profiling to trace metabolic perturbations (e.g., arachidonic acid pathway modulation) .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Methodological Answer :

  • Pharmacophore Modeling : Define essential features (e.g., sulfamoyl H-bond acceptor, carboxylic acid anion) using Schrödinger’s Phase.
  • ADMET Prediction : SwissADME or ADMETlab 2.0 to optimize logP (<3) and aqueous solubility while minimizing hepatotoxicity risks .
  • Docking Studies (AutoDock Vina) : Prioritize derivatives with lower binding energies (<-8 kcal/mol) to COX-2 over COX-1 .

Critical Analysis of Evidence

  • Contradictions : Variability in reported bioactivity (e.g., COX-2 inhibition) may stem from differences in assay protocols or impurity levels .
  • Gaps : Limited data on in vivo pharmacokinetics and metabolite identification warrant further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.